N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide
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Description
N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15829154 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Benzimidazole derivatives, including compounds similar to N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide, are synthesized through various chemical reactions, employing techniques like NMR for structural determination. For example, a study detailed the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of elemental analysis, IR, and NMR techniques for characterization (Li Ying-jun, 2012).
Antimicrobial and Antitumor Activities
Several benzimidazole derivatives have been evaluated for their antimicrobial and antitumor properties. For instance, some compounds demonstrated significant potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating their potential as promising MRSA inhibitors (S. Chaudhari et al., 2020). Another study synthesized thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety and found them to show marked antitumor activity against various human cancer cell lines, highlighting their potential in cancer therapy (Amira S. Abd El-All et al., 2015).
Antioxidant Properties
Benzimidazole derivatives have also been investigated for their antioxidant properties. A study synthesized a range of benzimidazole compounds and evaluated their effects on lipid peroxidation in the rat liver, with some compounds showing significant inhibition of lipid peroxidation (C. Kuş et al., 2004).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been explored as corrosion inhibitors for metals. An investigation into the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl solution demonstrated that these compounds can effectively inhibit corrosion, with their efficiency increasing with concentration (M. Yadav et al., 2013).
Properties
IUPAC Name |
N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)21(2)15-7-9-17(10-8-15)25-12-16(24)11-22-13-20-18-5-3-4-6-19(18)22/h3-10,13,16,24H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXTVLVLCWJPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.